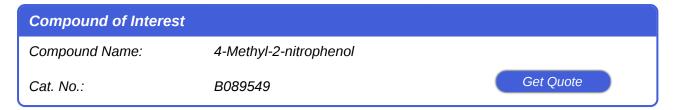


# Spectral analysis of 4-Methyl-2-nitrophenol

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An In-depth Technical Guide to the Spectral Analysis of 4-Methyl-2-nitrophenol

This guide provides a comprehensive overview of the spectral analysis of **4-Methyl-2-nitrophenol**, tailored for researchers, scientists, and professionals in drug development. It covers key spectral data, detailed experimental protocols, and visual representations of analytical workflows.

## **Compound Overview**

**4-Methyl-2-nitrophenol** (also known as 2-nitro-p-cresol) is an aromatic organic compound with the chemical formula C<sub>7</sub>H<sub>7</sub>NO<sub>3</sub>.[1][2][3] Its structure consists of a phenol ring substituted with a methyl group and a nitro group. This compound and its isomers are of interest in various chemical and pharmaceutical research areas. Accurate spectral analysis is crucial for its identification, characterization, and quantification.

**Chemical Structure:** 

## **Quantitative Spectral Data**

The following tables summarize the available quantitative data for the spectral analysis of **4-Methyl-2-nitrophenol**.

# Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data



While specific peak assignments for **4-Methyl-2-nitrophenol** are not readily available in the searched literature, <sup>1</sup>H NMR and <sup>13</sup>C NMR are standard techniques for its structural elucidation. Predicted spectra can be generated based on its chemical structure.

Nucleus	Expected Chemical Shift Ranges (ppm)	Notes
<sup>1</sup> H	10.0 - 12.0 (s, 1H, -OH)	The phenolic proton's shift is solvent-dependent and may be broad.
7.0 - 8.0 (m, 3H, Ar-H)	Aromatic protons will exhibit splitting patterns based on their coupling.	
2.2 - 2.5 (s, 3H, -CH₃)	The methyl group protons will appear as a singlet.	_
13 <b>C</b>	150.0 - 160.0 (C-OH)	
130.0 - 145.0 (C-NO <sub>2</sub> )	_	_
115.0 - 140.0 (Ar-C)	_	
20.0 - 25.0 (-CH <sub>3</sub> )	_	

# Table 2: Fourier-Transform Infrared (FT-IR) Spectroscopy Data

The FT-IR spectrum of **4-Methyl-2-nitrophenol** is characterized by the vibrational frequencies of its functional groups.



Wavenumber (cm <sup>-1</sup> )	Vibrational Mode	Intensity
3200-3600	O-H stretch (phenolic)	Broad
3000-3100	C-H stretch (aromatic)	Medium
2850-2960	C-H stretch (methyl)	Medium
1580-1620	C=C stretch (aromatic ring)	Medium-Strong
1500-1550	N-O asymmetric stretch (nitro group)	Strong
1300-1350	N-O symmetric stretch (nitro group)	Strong
1150-1250	C-O stretch (phenol)	Strong

## Table 3: Ultraviolet-Visible (UV-Vis) Spectroscopy Data

UV-Vis spectra of nitrophenols are sensitive to the solvent used.[4] The presence of the phenol and nitro groups act as chromophores.

Solvent	λmax (nm)	Molar Absorptivity (ε)
Propan-2-ol	~250, ~346	Data not available
Water	~260, ~346	Data not available

Note: The absorption maxima are influenced by the pH of the solution due to the phenolic hydroxyl group.

## **Table 4: Mass Spectrometry (MS) Data**

Mass spectrometry provides information on the molecular weight and fragmentation pattern of the compound.[1]



m/z	Relative Intensity	Proposed Fragment
153.04	High	[M] <sup>+</sup> (Molecular Ion)
136.04	High	[M-OH]+
123.05	High	[M-NO]+
107.05	Medium	[M-NO <sub>2</sub> ]+
77.04	Medium	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup>

## **Experimental Protocols**

Detailed methodologies for the key experiments are provided below. These are generalized protocols that can be adapted for the analysis of **4-Methyl-2-nitrophenol**.

### NMR Spectroscopy

Objective: To obtain <sup>1</sup>H and <sup>13</sup>C NMR spectra for structural elucidation.

#### Methodology:

- Sample Preparation: Dissolve 5-10 mg of **4-Methyl-2-nitrophenol** in approximately 0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>) in an NMR tube.
- Instrumentation: Use a 400 MHz or higher field NMR spectrometer.
- Data Acquisition:
  - Acquire a <sup>1</sup>H NMR spectrum with a sufficient number of scans to achieve a good signal-tonoise ratio.
  - Acquire a broadband proton-decoupled <sup>13</sup>C NMR spectrum.
- Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).



### FT-IR Spectroscopy

Objective: To identify the functional groups present in the molecule.

#### Methodology:

- Sample Preparation:
  - KBr Pellet Method: Mix a small amount of finely ground 4-Methyl-2-nitrophenol (1-2 mg) with ~100 mg of dry KBr powder. Press the mixture into a transparent pellet using a hydraulic press.
  - ATR Method: Place a small amount of the solid sample directly onto the ATR crystal.
- Instrumentation: Use a Fourier-Transform Infrared Spectrometer.
- Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm<sup>-1</sup>. A
  background spectrum of the empty sample holder (or clean ATR crystal) should be recorded
  and subtracted from the sample spectrum.
- Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups of the molecule.

### **UV-Vis Spectroscopy**

Objective: To determine the absorption maxima of the compound.

#### Methodology:

- Sample Preparation: Prepare a stock solution of **4-Methyl-2-nitrophenol** in a suitable UV-grade solvent (e.g., ethanol, methanol, or a buffered aqueous solution). Prepare a series of dilutions to determine the linear range of absorbance.
- Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
- Data Acquisition: Scan the sample over a wavelength range of 200-600 nm. Use the solvent as a blank.



 Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax). If performing quantitative analysis, a calibration curve of absorbance versus concentration can be constructed.[5][6]

#### **Mass Spectrometry**

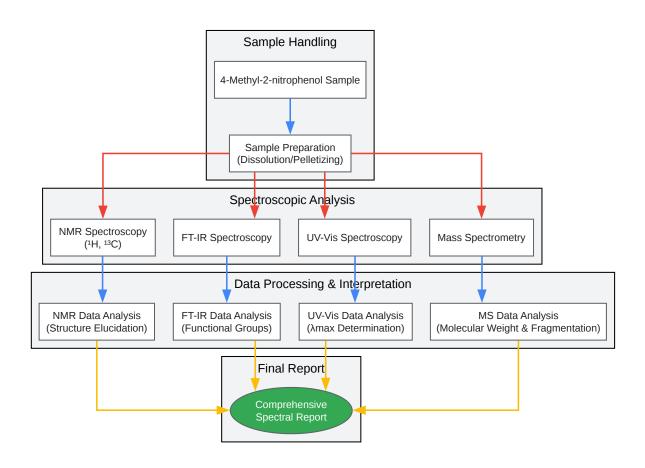
Objective: To determine the molecular weight and fragmentation pattern.

#### Methodology:

- Sample Introduction: Introduce the sample into the mass spectrometer. For a solid sample like **4-Methyl-2-nitrophenol**, direct insertion or infusion after dissolving in a suitable solvent is common. Gas chromatography (GC) can also be used for sample introduction (GC-MS).
- Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
- Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.
- Detection: The detector records the abundance of each ion. The resulting mass spectrum is a plot of relative intensity versus m/z.
- Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information.

# Mandatory Visualizations Experimental Workflow





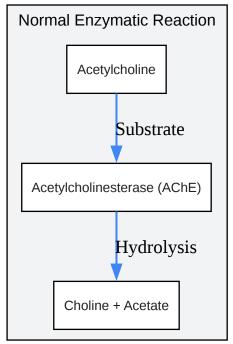
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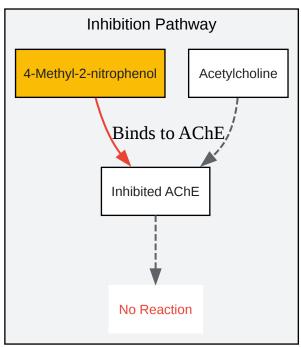
Caption: Experimental workflow for the spectral analysis of **4-Methyl-2-nitrophenol**.

## **Biological Activity: Acetylcholinesterase Inhibition**

**4-Methyl-2-nitrophenol** has been shown to inhibit acetylcholinesterase (AChE). The following diagram illustrates this inhibitory action.







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